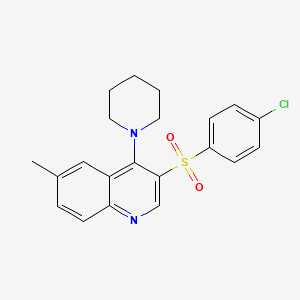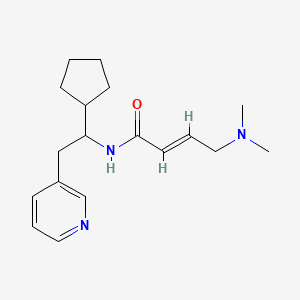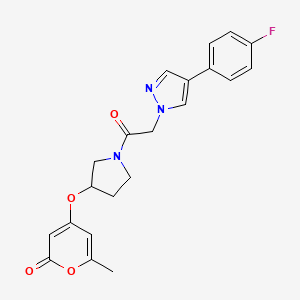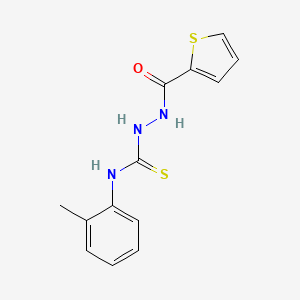
3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Remediation
Research on redox mediators, which share a conceptual similarity with the functional groups present in "3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline," highlights the potential of such compounds in environmental remediation. These mediators have been shown to enhance the degradation of recalcitrant organic pollutants in wastewater, indicating that similar compounds might also be explored for their environmental applications, especially in the treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Antioxidant Activity and Pharmacological Benefits
The antioxidant capacity of certain compounds, including their reaction pathways and potential health benefits, has been extensively reviewed. For instance, derivatives of 8-hydroxyquinoline, a structure that bears conceptual similarity to the aromatic and nitrogen-containing aspects of "this compound," have been investigated for their significant biological activities. Such compounds have been explored for their anti-cancer, anti-viral, and neuroprotective effects, suggesting a potential research avenue for similar compounds in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Photocatalysis for Pollution Treatment
Research into the photocatalytic treatment of pollutants provides insight into how compounds with specific functional groups can aid in environmental decontamination. Studies focusing on the oxidation of sulfur compounds through photocatalysis or photosensitization reveal that certain chemical structures can significantly contribute to reducing harmful and malodorous effects of industrial by-products. This suggests that compounds like "this compound" could potentially be explored for similar environmental applications, leveraging their chemical properties for pollution treatment (Cantau et al., 2007).
Insecticide Development
The development of novel insecticides, such as sulfoxaflor, demonstrates the potential for compounds with specific functional groups to serve as effective pest control agents. Sulfoxaflor, a sulfoximine-based insecticide, showcases the innovative use of certain chemical functionalities to target and modulate nicotinic acetylcholine receptors in insects. This points to the possibility of exploring similar compounds, with unique functional groups, for their insecticidal properties and their role in addressing resistance issues in pest management (Watson et al., 2021).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-5-10-19-18(13-15)21(24-11-3-2-4-12-24)20(14-23-19)27(25,26)17-8-6-16(22)7-9-17/h5-10,13-14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYZZVDKGLVBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide](/img/structure/B2417473.png)

![2-(thiophen-2-yl)-5-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2417476.png)
![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide](/img/structure/B2417477.png)

![N-{[4-cyclohexyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2417481.png)


![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)

